Acetamide, N-[2-[(4-chlorophenyl)methyl]-4-piperidinyl]-, monohydrochloride, trans-(9CI)
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Overview
Description
Scientific Research Applications
Radiochemical Synthesis and Stability
- The compound, specifically its variant lorcainide monohydrochloride, has been utilized in radiochemical synthesis. Tritium incorporation was achieved through a reduction process, yielding radiochemically pure lorcainide monohydrochloride with excellent stability in both acidic and alkaline media (Thijssen, Knaeps, & Heykants, 1981).
Antibacterial Applications
- Acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores, related to the compound , have been synthesized and found to possess moderate antibacterial properties, particularly against Gram-negative bacterial strains (Iqbal et al., 2017).
Pharmacological Characterization
- Complementary data on the pharmacological and toxicological characterization of a related compound, N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl)acetamide, have been reported. This research supports findings on the compound's anesthetic effects and cardiovascular activities (Déciga-Campos et al., 2016).
Structural Analysis and Gauche Effect
- The gauche effect of related compounds in piperidine and tetrahydropyran structures has been investigated, providing insights into the conformational behavior and stability of such acetamide derivatives (Bernet, Piantini, & Vasella, 1990).
Antiarrhythmic Effects
- A study on the antiarrhythmic effects of lorcainide, a derivative of the compound, showcased its efficacy in treating ventricular arrhythmias, further elucidating its potential therapeutic applications (Meinertz et al., 1980).
Hypoglycemic Potential
- Acylamide derivatives, related to the compound , have been tested for hypoglycemic activities, indicating potential applications in diabetes management (Srivastava, Suresh, Pandeya, & Pandey, 1996).
Antiviral and Antiapoptotic Effects
- A novel anilidoquinoline derivative of the compound showed significant antiviral and antiapoptotic effects, particularly in the treatment of Japanese encephalitis, indicating its potential in antiviral therapy (Ghosh et al., 2008).
Mechanism of Action
Properties
IUPAC Name |
N-[2-[(4-chlorophenyl)methyl]piperidin-4-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O.ClH/c1-10(18)17-13-6-7-16-14(9-13)8-11-2-4-12(15)5-3-11;/h2-5,13-14,16H,6-9H2,1H3,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUDNFEJMPVGEOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCNC(C1)CC2=CC=C(C=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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